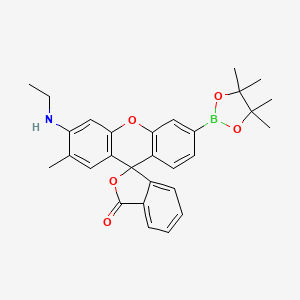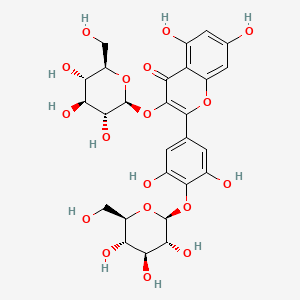
trans-Résvératrol 3-Sulfate de Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resveratrol-3-O-Sulfate (sodium salt) is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts . Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. Resveratrol-3-O-Sulfate (sodium salt) retains many of these beneficial properties and is often studied for its potential therapeutic applications .
Applications De Recherche Scientifique
Resveratrol-3-O-Sulfate (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfation reactions and the behavior of polyphenolic sulfates.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and metabolic disorders.
Mécanisme D'action
Resveratrol-3-O-Sulfate (sodium salt) exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Cell Signaling Modulation: It affects various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Trans Resveratrol 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it displaces rosiglitazone from the outer mitochondrial protein mitoNEET, indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket .
Cellular Effects
Trans Resveratrol 3-Sulfate Sodium Salt has profound effects on various types of cells and cellular processes. It has antioxidant activity and can dose-dependently decrease the growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM . It also induces apoptosis at concentrations of 25 and 50 µM .
Molecular Mechanism
The molecular mechanism of action of Trans Resveratrol 3-Sulfate Sodium Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it binds to the TZD binding pocket of the outer mitochondrial protein mitoNEET .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol-3-O-Sulfate (sodium salt) typically involves the sulfation of resveratrol. One common method includes reacting resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Resveratrol-3-O-Sulfate (sodium salt) may involve similar sulfation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Resveratrol-3-O-Sulfate (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to resveratrol under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various resveratrol derivatives and oxidative products, which can have different biological activities and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: The parent compound, known for its wide range of biological activities.
Resveratrol-4’-O-Sulfate: Another sulfate derivative with similar properties.
Resveratrol-3,4’-O-Disulfate: A disulfate derivative with enhanced water solubility.
Uniqueness
Resveratrol-3-O-Sulfate (sodium salt) is unique due to its specific sulfation pattern, which affects its solubility, stability, and biological activity. Compared to other resveratrol derivatives, it may have different pharmacokinetics and bioavailability, making it a valuable compound for specific therapeutic applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of trans Resveratrol 3-Sulfate Sodium Salt involves the sulfation of trans-Resveratrol using sulfur trioxide-pyridine complex, followed by the conversion of the resulting sulfated product to its sodium salt form. ", "Starting Materials": ["trans-Resveratrol", "Sulfur trioxide-pyridine complex", "Methanol", "Sodium hydroxide"], "Reaction": ["Step 1: Dissolve trans-Resveratrol in methanol.", "Step 2: Slowly add sulfur trioxide-pyridine complex to the solution while stirring at 0°C.", "Step 3: Maintain the reaction temperature at 0°C for 1 hour.", "Step 4: Quench the reaction by adding ice-cold water to the reaction mixture.", "Step 5: Adjust the pH of the resulting solution to 8-9 using sodium hydroxide.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain trans Resveratrol 3-Sulfate.", "Step 8: Dissolve trans Resveratrol 3-Sulfate in water and add sodium hydroxide to adjust the pH to 8-9.", "Step 9: Concentrate the solution under reduced pressure to obtain trans Resveratrol 3-Sulfate Sodium Salt as a white solid."] } | |
Numéro CAS |
858127-11-4 |
Formule moléculaire |
C14H12NaO6S |
Poids moléculaire |
331.30 g/mol |
Nom IUPAC |
sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+; |
Clé InChI |
KXNGTEOOWGJPRO-TYYBGVCCSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
Synonymes |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





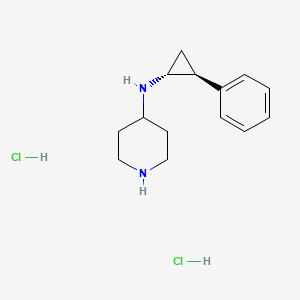

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)
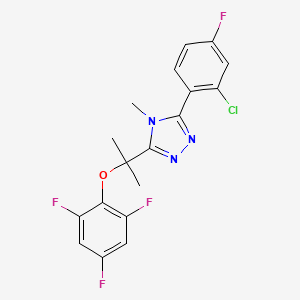
![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)
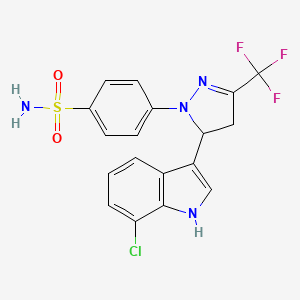
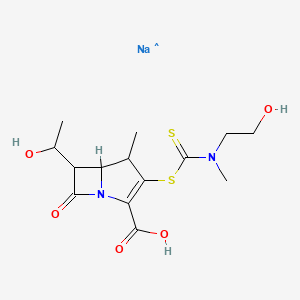
![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
